molecular formula C6H4O6S2-2 B059795 Benzene-1,3-disulfonate CAS No. 22713-46-8

Benzene-1,3-disulfonate

Cat. No.: B059795
CAS No.: 22713-46-8
M. Wt: 236.2 g/mol
InChI Key: WRUAHXANJKHFIL-UHFFFAOYSA-L
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Description

Benzene-m-disulphonate, also known as benzene-1,3-disulfonic acid, is an aromatic compound characterized by the presence of two sulfonic acid groups attached to the benzene ring at the meta positions. This compound is significant in various chemical processes and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-m-disulphonate can be synthesized through the sulfonation of benzene. The process involves the reaction of benzene with sulfuric acid or sulfur trioxide. There are two primary methods for sulfonation:

    Heating benzene under reflux with concentrated sulfuric acid: for several hours.

    Warming benzene under reflux at 40°C with fuming sulfuric acid: for 20 to 30 minutes.

Industrial Production Methods: In industrial settings, the continuous disulfonation of benzene is achieved by injecting benzene and sulfur trioxide in a specific mole ratio into a reactor containing finished disulfonate and a sulfone inhibitor, such as sodium sulfate . This method ensures high-quality production of benzene-m-disulphonate.

Chemical Reactions Analysis

Types of Reactions: Benzene-m-disulphonate undergoes various chemical reactions, including:

    Electrophilic substitution reactions: The sulfonic acid groups can be replaced by other electrophiles.

    Oxidation and reduction reactions: These reactions can modify the functional groups attached to the benzene ring.

Common Reagents and Conditions:

    Sulfuric acid and sulfur trioxide: are commonly used for sulfonation.

    Oxidizing agents: like potassium permanganate can be used for oxidation reactions.

    Reducing agents: such as sodium borohydride can be used for reduction reactions.

Major Products:

Scientific Research Applications

Benzene-m-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzene-m-disulphonate involves its ability to act as an electrophile in substitution reactions. The sulfonic acid groups enhance the compound’s reactivity by making the benzene ring more susceptible to attack by nucleophiles. This property is exploited in various chemical synthesis processes .

Comparison with Similar Compounds

  • Benzene-1,2-disulfonic acid
  • Benzene-1,4-disulfonic acid
  • Toluene-2,4-disulfonic acid

Uniqueness: Benzene-m-disulphonate is unique due to the meta positioning of its sulfonic acid groups, which imparts distinct chemical reactivity compared to its ortho and para counterparts. This positioning affects the compound’s electrophilic substitution reactions and its overall stability .

Properties

IUPAC Name

benzene-1,3-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6S2/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUAHXANJKHFIL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O6S2-2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177248
Record name Benzene-m-disulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22713-46-8
Record name 1,3-Benzenedisulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22713-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-m-disulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-m-disulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-m-disulphonate
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